molecular formula C22H24N2O4 B11174018 Biphenyl-2,2'-diylbis(morpholin-4-ylmethanone)

Biphenyl-2,2'-diylbis(morpholin-4-ylmethanone)

Cat. No.: B11174018
M. Wt: 380.4 g/mol
InChI Key: UUZNMZNAAQIJSR-UHFFFAOYSA-N
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Description

Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone): is a complex organic compound characterized by the presence of two biphenyl groups linked through morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) typically involves the reaction of biphenyl derivatives with morpholine under specific conditions. One common method involves the use of biphenyl-2,2’-dicarboxylic acid as a starting material, which is then reacted with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or morpholine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) oxides, while reduction may produce biphenyl-2,2’-diylbis(morpholin-4-ylmethanol).

Scientific Research Applications

Chemistry: In chemistry, Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities. It can interact with various biological targets, making it a candidate for drug discovery and development. Research has shown that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Medicine: In medicine, Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals aimed at treating various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Biphenyl-2,2’-diylbis(oxy)diacetic acid: This compound shares the biphenyl core but has different functional groups, leading to distinct chemical properties and applications.

    N,N’-Biphenyl-2,2’-diylbis(2-morpholinylacetamide): Similar in structure but with variations in the morpholine linkage, affecting its reactivity and biological activity.

Uniqueness: Biphenyl-2,2’-diylbis(morpholin-4-ylmethanone) is unique due to its specific combination of biphenyl and morpholine groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

[2-[2-(morpholine-4-carbonyl)phenyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H24N2O4/c25-21(23-9-13-27-14-10-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)22(26)24-11-15-28-16-12-24/h1-8H,9-16H2

InChI Key

UUZNMZNAAQIJSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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